(1R,4R)-SERTRALINE HCL

Chiral reference standard Enantiomeric impurity Stereochemical identity

Quantify the undesired (1R,4R)-enantiomer in sertraline drug substance and finished product with this certified reference standard. Designated Sertraline EP Impurity G, this enantiopure compound is the mandatory analytical tool for ICH Q2(R1) method validation and ICH Q3A compliance in ANDA/NDA submissions. - Enables baseline HPLC separation of (1R,4R)-sertraline from the active (1S,4S)-enantiomer. - Critical for quantifying enantiomeric purity below the 0.05% ICH reporting threshold. - Supplied with comprehensive Certificate of Analysis (CoA) for regulatory audit readiness.

Molecular Formula C17H17Cl2N
Molecular Weight 306.2 g/mol
CAS No. 79617-98-4
Cat. No. B031979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-SERTRALINE HCL
CAS79617-98-4
Synonyms(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine;  _x000B_(1R-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-Naphthalenamine;  (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine;  CP 51973; 
Molecular FormulaC17H17Cl2N
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m1/s1
InChIKeyVGKDLMBJGBXTGI-SJKOYZFVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4R)-Sertraline HCl (CAS 79617-98-4): Procurement Specifications for a Critical Chiral Reference Standard


(1R,4R)-Sertraline Hydrochloride (CAS 79617-98-4) is a specific stereoisomer of the selective serotonin reuptake inhibitor (SSRI) sertraline, formally designated as the (1R,4R)-cis-enantiomer of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . Sertraline contains two chiral centers, giving rise to four stereoisomers: the therapeutically active (1S,4S)-enantiomer (the active pharmaceutical ingredient in Zoloft®), the enantiomeric (1R,4R)-cis-isomer, and the trans-diastereomers (1S,4R) and (1R,4S) [1]. Unlike the API, (1R,4R)-sertraline HCl is not employed as a therapeutic agent; instead, it serves exclusively as a certified reference standard, specifically listed as Sertraline EP Impurity G in pharmacopoeias, where it is essential for analytical method development, quality control, and regulatory compliance in the manufacture of sertraline drug substances and products [2].

Why (1R,4R)-Sertraline HCl Cannot Be Substituted by Generic 'Sertraline' or Other Analogs


Substitution of (1R,4R)-sertraline HCl with racemic sertraline or alternative chiral reference standards is scientifically invalid due to fundamental differences in stereochemical identity and defined regulatory function. Sertraline possesses two chiral centers, resulting in four distinct stereoisomers with unique three-dimensional structures that confer divergent pharmacological and analytical properties [1]. While (1R,4R)-sertraline HCl is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake [2], the therapeutically active (1S,4S)-enantiomer is a highly selective serotonin reuptake inhibitor with minimal dopaminergic or noradrenergic activity [3]. Critically, (1R,4R)-sertraline HCl is specifically designated as Sertraline EP Impurity G and serves a singular purpose: to enable precise quantification of this undesired enantiomer in drug substance and product batches [4]. Using a different sertraline isomer, a racemic mixture, or an unqualified standard would result in inaccurate analytical measurements, non-compliance with ICH Q3A impurity guidelines, and potential regulatory rejection of ANDA or NDA submissions, directly compromising batch release and patient safety [5].

(1R,4R)-Sertraline HCl: A Quantitative Evidence Guide for Scientific Selection


Defined Stereochemical Identity: (1R,4R)-Sertraline HCl as the Enantiomeric Opposite of the API

(1R,4R)-Sertraline HCl is the exact enantiomeric counterpart to the therapeutically active (1S,4S)-sertraline hydrochloride, the active pharmaceutical ingredient in Zoloft® and generic formulations [1]. Sertraline possesses two chiral centers, yielding four distinct stereoisomers: cis-(1S,4S), cis-(1R,4R), trans-(1S,4R), and trans-(1R,4S), with only the (1S,4S)-enantiomer being of industrial therapeutic interest [2]. The European Pharmacopoeia (EP) formally designates (1R,4R)-sertraline as 'Sertraline EP Impurity G,' explicitly identifying it as an enantiomeric impurity that must be controlled in the drug substance [3]. This official designation is essential for establishing impurity specifications in accordance with ICH Q3A(R2) guidelines, which mandate the identification and control of any impurity present at levels ≥0.10% in a drug substance with a maximum daily dose ≤2 g/day [4].

Chiral reference standard Enantiomeric impurity Stereochemical identity

Regulatory Mandate: (1R,4R)-Sertraline HCl as Sertraline EP Impurity G for ANDA/NDA Compliance

(1R,4R)-Sertraline HCl is explicitly listed as Sertraline EP Impurity G in the European Pharmacopoeia, and it is a recognized enantiomeric impurity under the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) monographs for sertraline [1]. As a certified reference standard, it must meet strict regulatory requirements set by the USP, EMA, JP, and BP, making it a crucial component in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of sertraline [2]. The product is supplied with detailed characterization data compliant with regulatory guidelines and is used for analytical method development, method validation (AMV), and Quality Control (QC) applications [3]. The use of a certified impurity standard is mandatory for establishing the accuracy, precision, specificity, and linearity of any analytical method intended for the quantification of this enantiomer in drug substance or finished product, as required by ICH Q2(R1) guidelines for method validation [4].

Regulatory compliance Impurity standard Quality control

Analytical Differentiation: High-Resolution Chiral HPLC Baseline Separation of (1R,4R)-Sertraline HCl from the API

(1R,4R)-Sertraline HCl can be analytically resolved from its therapeutically active enantiomer, (1S,4S)-sertraline HCl, using validated chiral high-performance liquid chromatography (HPLC) methods. A normal-phase chiral LC method using a Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size) with a mobile phase of hexane, isopropyl alcohol, ethanol, and diethyl amine (850:100:50:0.1 v/v/v/v) achieved superior resolution between sertraline and its cis-(1R,4R) enantiomer [1]. Alternative approaches using cyclodextrins as chiral selectors in the mobile phase have demonstrated complete resolution of all four stereoisomers using 9 mM β-cyclodextrin and 15 mM hydroxypropyl-β-cyclodextrin, with resolution (Rs) values exceeding 2.0 for each pair of isomers [2]. The detection limits for the (1S,4S) and (1R,4R) enantiomers have been established at 0.15 mg/L each, ensuring sufficient sensitivity for trace impurity quantification [3].

Chiral chromatography HPLC method validation Analytical chemistry

Divergent Pharmacological Profile: (1R,4R)-Sertraline HCl as a Triple Reuptake Inhibitor vs. Selective Serotonin Reuptake Inhibition by the API

(1R,4R)-Sertraline HCl exhibits a fundamentally different pharmacological profile compared to the (1S,4S)-enantiomer. While (1S,4S)-sertraline acts as a highly selective serotonin reuptake inhibitor (SSRI) with minimal effects on norepinephrine or dopamine transporters [1], (1R,4R)-sertraline is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake [2]. In terms of sigma-1 receptor binding, sertraline (as the racemate) demonstrates moderate affinity with a Ki of 57 nM or 31.6 nM, and it acts as an antagonist at this receptor, a property that distinguishes it from other SSRIs like fluvoxamine (Ki=36 nM) and fluoxetine (Ki=240 nM) which act as agonists [3]. This unique sigma-1 antagonist activity, which is likely contributed to by both enantiomers, may influence the pharmacological profile in a manner distinct from other SSRIs [4].

Pharmacology Monoamine transporters Sigma-1 receptor

Synthetic and Process Control: (1R,4R)-Sertraline HCl as a Marker for Asymmetric Synthesis Efficiency

During the synthesis of (1S,4S)-sertraline HCl, the undesired (1R,4R)-enantiomer is a potential process-related impurity that can arise from incomplete stereoselectivity or racemization [1]. In a typical synthetic process, the crude reaction mixture may contain approximately 45% (1R,4R)-sertraline, along with other stereoisomers and byproducts, necessitating rigorous purification steps [2]. Quantification of this impurity is therefore a direct measure of the efficiency of the asymmetric synthesis or chiral resolution steps. The development of chemoenzymatic routes aims to maximize enantiomeric excess and yield, directly reducing the levels of this impurity [3]. Monitoring (1R,4R)-sertraline HCl content throughout process development and scale-up is essential for optimizing reaction conditions, ensuring consistent product quality, and meeting the stringent purity specifications mandated by regulatory authorities [4].

Process chemistry Enantiomeric purity Quality control

Primary Procurement-Driven Application Scenarios for (1R,4R)-Sertraline HCl


Regulatory Compliance: Quantification of Enantiomeric Impurity G in Sertraline Drug Substance and Finished Product

Procure (1R,4R)-Sertraline HCl as a certified reference standard for the specific quantification of Sertraline EP Impurity G in drug substance and finished product batches. This is a mandatory requirement for ANDA and NDA submissions to demonstrate that the enantiomeric purity of the API meets the stringent specifications outlined in the European Pharmacopoeia, United States Pharmacopeia, and other global compendia [6]. Use this standard to develop and validate a robust, stability-indicating HPLC method capable of baseline separation of (1R,4R)-sertraline from (1S,4S)-sertraline and other process-related impurities, as per ICH Q2(R1) guidelines [7]. This ensures that each batch released for commercial sale or clinical use contains levels of the undesired enantiomer below the ICH Q3A(R2) reporting threshold of 0.05% (for a maximum daily dose of 2 g/day), guaranteeing patient safety and product quality [8].

Process Development and Optimization: Monitoring Asymmetric Synthesis Efficiency

Utilize (1R,4R)-Sertraline HCl as a reference marker to quantitatively track the formation of the undesired enantiomer during the development and optimization of novel synthetic routes for (1S,4S)-sertraline [6]. The proportion of this impurity, which can reach levels as high as ~45% in crude reaction mixtures [7], serves as a direct and sensitive indicator of the stereoselectivity of key asymmetric steps. By accurately quantifying this enantiomer, process chemists can systematically evaluate the impact of reaction parameters—catalyst, solvent, temperature, and time—on enantiomeric excess, enabling the design of more efficient, higher-yielding, and cost-effective manufacturing processes. This application is critical for reducing purification burden and minimizing waste.

Basic and Translational Pharmacology: Investigating Stereospecific Drug-Target Interactions

Procure (1R,4R)-Sertraline HCl for use as a pharmacological tool compound to dissect the stereospecific contributions of sertraline's enantiomers to its complex pharmacodynamic profile [6]. Unlike the clinically used (1S,4S)-enantiomer which is a highly selective serotonin reuptake inhibitor, (1R,4R)-sertraline exhibits a distinct profile as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine [7]. Furthermore, sertraline (as a racemate) shows moderate affinity (Ki=57 nM) for the sigma-1 receptor and acts as an antagonist, a property not shared by many other SSRIs [8]. Researchers can employ the pure (1R,4R)-enantiomer in in vitro binding and functional assays (e.g., radioligand displacement at monoamine transporters and sigma receptors, synaptosomal uptake studies) to precisely map the chiral recognition of these targets and to evaluate the potential of this enantiomer as a lead for novel SNDRI-like therapeutics.

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